molecular formula C14H6N4O4S B10886426 2,2'-Thiodibenzonitrile, 4,4'-dinitro-

2,2'-Thiodibenzonitrile, 4,4'-dinitro-

Cat. No.: B10886426
M. Wt: 326.29 g/mol
InChI Key: KECFVFYQNDZHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-CYANO-4-NITROPHENYL)SULFANYL]-5-NITROBENZONITRILE is a complex organic compound characterized by the presence of cyano and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-CYANO-4-NITROPHENYL)SULFANYL]-5-NITROBENZONITRILE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-CYANO-4-NITROPHENYL)SULFANYL]-5-NITROBENZONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-CYANO-4-NITROPHENYL)SULFANYL]-5-NITROBENZONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-CYANO-4-NITROPHENYL)SULFANYL]-5-NITROBENZONITRILE involves its interaction with specific molecular targets. The cyano and nitro groups can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-CYANO-4-NITROPHENYL)SULFANYL]BENZOIC ACID
  • 2-CYANO-N-(2-NITROPHENYL)ACETAMIDE
  • 2-AMINO-N-(2-NITROPHENYL)THIOPHENE-3-CARBOXAMIDE

Uniqueness

2-[(2-CYANO-4-NITROPHENYL)SULFANYL]-5-NITROBENZONITRILE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H6N4O4S

Molecular Weight

326.29 g/mol

IUPAC Name

2-(2-cyano-4-nitrophenyl)sulfanyl-5-nitrobenzonitrile

InChI

InChI=1S/C14H6N4O4S/c15-7-9-5-11(17(19)20)1-3-13(9)23-14-4-2-12(18(21)22)6-10(14)8-16/h1-6H

InChI Key

KECFVFYQNDZHKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.